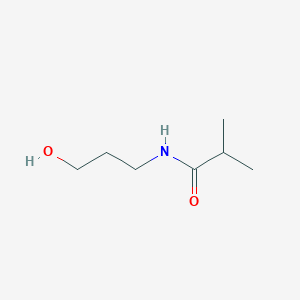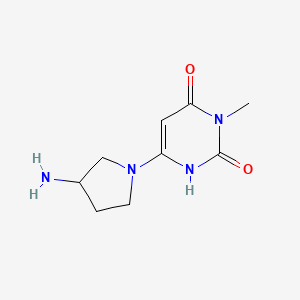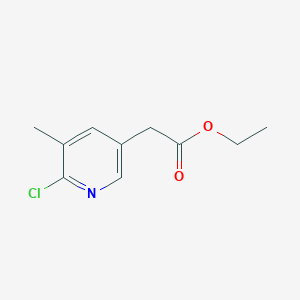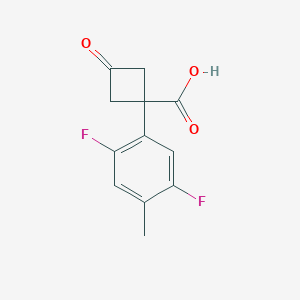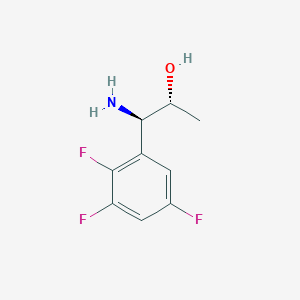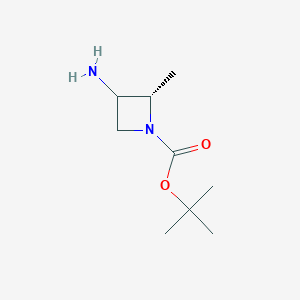![molecular formula C13H12N4 B13037410 3,5-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13037410.png)
3,5-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyrazine ring. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine typically involves the reaction of 3,5-dimethyl pyrazole with acetophenone derivatives. One common method includes the N-propargylation of C-3 substituted pyrazoles, followed by cyclization with different amine derivatives using cesium carbonate (Cs2CO3) in methanol . Another approach involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, which is a general and extensible technology for constructing this heterocyclic system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole and pyrazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyrazine derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
3,5-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds and studying structure-activity relationships.
Industry: The compound’s unique structure makes it a valuable scaffold for designing new drugs and bioactive molecules.
Mécanisme D'action
The mechanism of action of 3,5-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit HIV-1 integrase by binding to the enzyme’s active site, preventing the integration of viral DNA into the host genome . Additionally, it acts as an inhibitor of dipeptidyl peptidase-IV, which plays a role in glucose metabolism and immune regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a]pyrazine-4(5H)-one: This compound shares a similar pyrazole-pyrazine fused ring structure and exhibits antiproliferative effects on lung adenocarcinoma cell lines.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring fused with a pyrazine ring and exhibit various biological activities, including antimicrobial and kinase inhibitory effects.
Uniqueness
3,5-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups, which contribute to its distinct biological activities and potential as a versatile scaffold for drug discovery.
Propriétés
Formule moléculaire |
C13H12N4 |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
3,5-dimethyl-1-phenylpyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C13H12N4/c1-9-8-14-13-12(15-9)10(2)16-17(13)11-6-4-3-5-7-11/h3-8H,1-2H3 |
Clé InChI |
PILNKEBKSYBDKK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C2C(=N1)C(=NN2C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





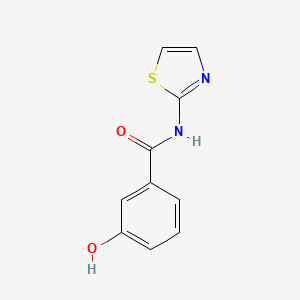


![1-Ethyl-3-(3-methoxyphenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13037372.png)
